N-(cyanomethyl)-3,5-dinitrobenzamide
Description
Properties
Molecular Formula |
C9H6N4O5 |
|---|---|
Molecular Weight |
250.17g/mol |
IUPAC Name |
N-(cyanomethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C9H6N4O5/c10-1-2-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h3-5H,2H2,(H,11,14) |
InChI Key |
ZWBBHAFLOVOXQR-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC#N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3,5-dinitrobenzamide derivatives vary significantly based on the substituent attached to the nitrogen atom. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 3,5-Dinitrobenzamide Derivatives
Key Findings:
Anticancer Activity: N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide demonstrates potent cytotoxicity against HeLa cells (IC₅₀ = 10 nM), surpassing standard chemotherapeutic agents like doxorubicin in selectivity .
Antimicrobial Activity :
- The cyclooctyl derivative shows broad-spectrum antimicrobial effects, with MIC values as low as 4 µg/ml against Streptococcus mutans .
- In contrast, earlier studies on 3,5-dinitrobenzamides as coccidiostats (e.g., against Eimeria tenella) highlight veterinary applications .
Structural-Activity Relationships (SAR): Electron-withdrawing groups: The 3,5-dinitro motif is critical for antitubercular activity, enhancing target binding (e.g., DprE1 enzyme inhibition in TB) . Substituent flexibility: Aliphatic chains (e.g., chloropentyl) improve membrane permeability, while aromatic/cyclic substituents (e.g., aminocyclooctyl) enhance target specificity . Functional groups: The cyanomethyl group in this compound may confer unique reactivity due to the nitrile’s polarity, though its biological profile remains underexplored .
Non-Pharmaceutical Applications: Derivatives like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide are employed in electrochemical biosensors due to their redox-active nitro groups . Chiral 3,5-dinitrobenzamides serve as resolving agents in HPLC for enantiomeric purity determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
